molecular formula C24H20N4O2 B2749775 N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide CAS No. 1448058-71-6

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide

Cat. No.: B2749775
CAS No.: 1448058-71-6
M. Wt: 396.45
InChI Key: JVMFFTAZMZGYCQ-UHFFFAOYSA-N
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Description

N-(pyridin-2-yl)amides are a class of compounds that have been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . These compounds have been formed in toluene via C–C bond cleavage promoted by I2 and TBHP .


Synthesis Analysis

The synthesis of N-(pyridin-2-yl)amides involves the in situ formation of the corresponding α-iminontriles under heterogeneous Lewis acid catalysis in the presence of Al2O3 . Subsequently, α-iminonitriles were selectively transformed into the desired N-(pyridin-2-yl)imidates under ambient conditions and in the presence of Cs2CO3 in alcoholic media .


Chemical Reactions Analysis

The reaction process involved the in situ formation of the corresponding α-iminontriles under heterogeneous Lewis acid catalysis in the presence of Al2O3 . Subsequently, α-iminonitriles were selectively transformed into the desired N-(pyridin-2-yl)imidates under ambient conditions and in the presence of Cs2CO3 in alcoholic media .

Scientific Research Applications

Synthesis of Heterocyclic Compounds One area of application is in the synthesis of novel heterocyclic compounds, which are crucial in medicinal chemistry due to their diverse biological activities. For instance, research has demonstrated the efficient synthesis of new pyrazolo[3,4-b]pyridine products through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups, showcasing a method useful in preparing new N-fused heterocycle products with good to excellent yields (Ghaedi et al., 2015). Such synthetic strategies enable the creation of complex molecules that can serve as the backbone for pharmaceuticals, agrochemicals, and other functional materials.

Chemical Properties and Reactions The study of chemical properties and reactions of compounds related to N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide reveals their potential in synthetic organic chemistry. For example, the synthesis and thermal reaction of related pyrazole derivatives have been explored, providing valuable insights into their chemical behavior and the formation of pyrazolo[1,5-a]pyridines and isoxazoles, which are important for the development of new chemical entities with potential application in drug development and materials science (Tamura et al., 1973).

Biological and Medicinal Chemistry Applications The applications of this compound and related compounds extend to biological and medicinal chemistry, where they are investigated for their potential as therapeutic agents. For instance, novel heteroleptic iridium(III) complexes with related structures have been synthesized and applied in polymer light-emitting diodes, showcasing the interdisciplinary applications of these compounds in creating advanced materials with specific electronic properties (Tang et al., 2014).

Properties

IUPAC Name

N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O2/c29-24(26-14-16-28-15-12-20(27-28)19-9-5-6-13-25-19)23-17-7-1-3-10-21(17)30-22-11-4-2-8-18(22)23/h1-13,15,23H,14,16H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMFFTAZMZGYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCN4C=CC(=N4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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